![molecular formula C12H19NO B13799815 (3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol typically involves the reaction of (1S)-1-phenylethylamine with a suitable butan-1-ol derivative under controlled conditions. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product. Additionally, advanced techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency.
化学反応の分析
Types of Reactions
(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
科学的研究の応用
(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol: This is a stereoisomer of the compound with different spatial arrangement of atoms.
(3S)-3-[[(1R)-1-phenylethyl]amino]butan-1-ol: Another stereoisomer with a different configuration at the phenylethyl group.
(3S)-3-[[(1S)-1-phenylethyl]amino]pentan-1-ol: A similar compound with an additional carbon in the alkyl chain.
Uniqueness
(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-10(8-9-14)13-11(2)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t10-,11-/m0/s1 |
InChIキー |
QVCHRCCBOOGZRT-QWRGUYRKSA-N |
異性体SMILES |
C[C@@H](CCO)N[C@@H](C)C1=CC=CC=C1 |
正規SMILES |
CC(CCO)NC(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
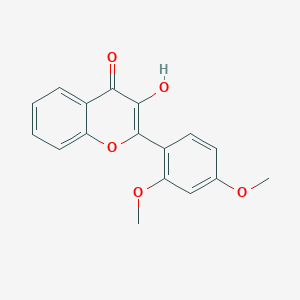

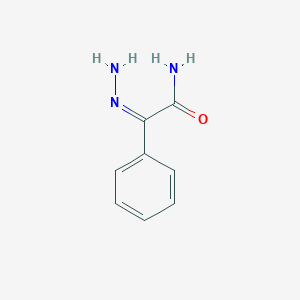

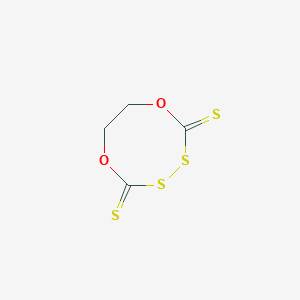
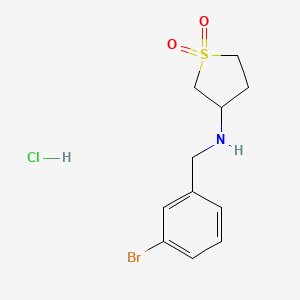
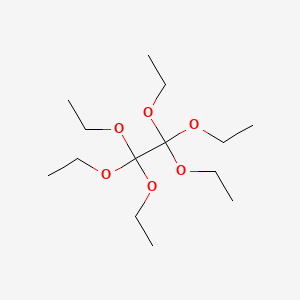
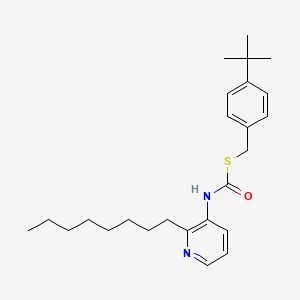

![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

